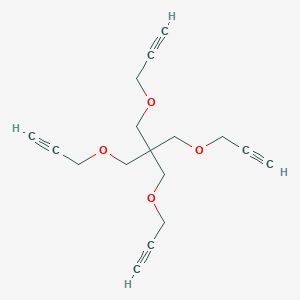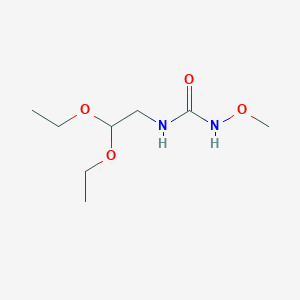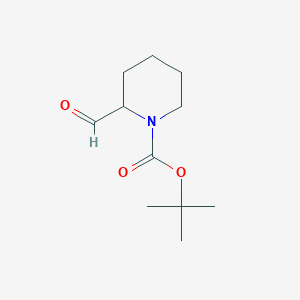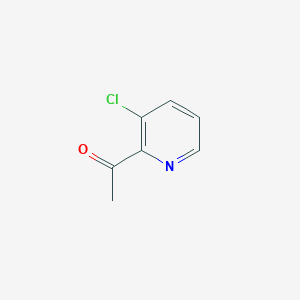![molecular formula C7H13NO B172490 1-(7-Oxabicyclo[2.2.1]hept-2-yl)methanamine CAS No. 153005-43-7](/img/structure/B172490.png)
1-(7-Oxabicyclo[2.2.1]hept-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(7-Oxabicyclo[2.2.1]hept-2-yl)methanamine” is a chemical compound . It is also known as 1-methyl-4-(propan-2-yl)-7-oxabicyclo [2.2.1]heptan-2-ol in which the hydroxy group is substituted by a (2-methylphenyl)methoxy group .
Synthesis Analysis
The synthesis of 7-oxanorbornanes (7-oxabicyclo [2.2.1]heptanes), which are similar to the compound , can be achieved through several routes. The most common method is the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles .
Molecular Structure Analysis
The molecular formula of “this compound” is C7H13NO . The structure of similar compounds, such as 1-methyl-4-(propan-2-yl)-7-oxabicyclo [2.2.1]heptan-2-ol, has been studied .
Chemical Reactions Analysis
There are several methods for the C–O and C–C bond cleavage of 7-oxanorbornanes . Also, novel 7-oxabicyclo [2.2.1]hept-5-en-2-yl derivatives have been synthesized using boron trifluoride diethyl etherate catalyzed Diels–Alder reaction .
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Novel Carbocyclic Nucleoside Analogues : Derivatives of 7-oxabicyclo[2.2.1]heptane have been synthesized and tested for activity against Coxsackie virus. The process involved hydroboration, Diels–Alder reactions, and subsequent modifications to produce 6-chloropurine and thymine analogues, showcasing the compound's versatility in medicinal chemistry applications (Hřebabecký et al., 2009).
Antimicrobial and Antioxidant Screening : Novel 7-oxabicyclo[2.2.1]hept-5-en-2-yl derivatives synthesized using boron trifluoride diethyl etherate catalyzed Diels-Alder reaction were screened for antibacterial and antioxidant activities. This illustrates the compound’s potential in developing new antimicrobial agents (Dhanapal et al., 2013).
Structural Characterization and Materials Science
Crystal Structure Analysis : The crystal structure of Dimethyl-7-oxabicyclo[2.2.1]hept-5-ene exo,exo-2,3-dicarboxylate was characterized, providing insights into its molecular geometry and potential for materials science applications (Miró Vera et al., 2007).
Polymer Synthesis : The compound has been employed in ring-opening metathesis polymerization (ROMP) to generate polymers with potential applications in materials science, highlighting its utility in developing novel polymeric materials (Kwasek & Bogdał, 2014).
Biological Applications and Pharmacology
Synthesis of Bioactive Molecules : Research on the synthesis and structural characterization of derivatives, such as N-2,3-Dimethyl-5-oxo-1-phenyl-1H-pyrazol-4-yl-7-oxa-bicyclo[2,2,1]hept-5-ene-2,3-dicarboximide, underscores the compound's relevance in creating bioactive molecules with potential pharmacological activities (Liang & Jian, 2014).
Natural Product Synthesis : The compound's derivatives have facilitated the rapid formation of complexity in the total synthesis of natural products, demonstrating their value as building blocks in synthetic organic chemistry (Schindler & Carreira, 2009).
Future Directions
The future directions for the study of “1-(7-Oxabicyclo[2.2.1]hept-2-yl)methanamine” and similar compounds are promising. These compounds are extremely useful chirons for the total asymmetric synthesis of all kinds of natural products and bioactive compounds . They also permit to generate a wide chemodiversity in a highly stereoselective manner .
Properties
IUPAC Name |
7-oxabicyclo[2.2.1]heptan-2-ylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c8-4-5-3-6-1-2-7(5)9-6/h5-7H,1-4,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOGOLKHCHFSFKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1O2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30484056 |
Source


|
| Record name | 1-(7-oxabicyclo[2.2.1]hept-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30484056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153005-43-7 |
Source


|
| Record name | 1-(7-oxabicyclo[2.2.1]hept-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30484056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-oxabicyclo[2,2,1]heptan-2-ylmethanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Calcium 3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B172434.png)



![[(2R,3R,4S,5R,6R)-4,5-Bis(phenylmethoxy)-6-(phenylmethoxymethyl)-2-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl] acetate](/img/structure/B172445.png)
![4'-(Methylsulfonyl)-[1,1'-biphenyl]-4-ol](/img/structure/B172446.png)



